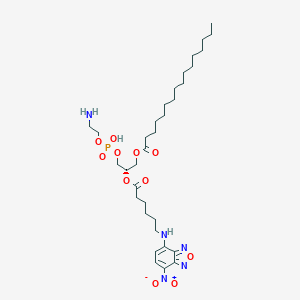![molecular formula C11H13NO4 B021622 Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid CAS No. 110599-19-4](/img/structure/B21622.png)
Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid, also known as gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin was first synthesized in 1975 by the pharmaceutical company Parke-Davis, and it was approved by the U.S. Food and Drug Administration (FDA) in 1993. Since then, gabapentin has become a widely prescribed medication due to its efficacy and safety profile.
Wirkmechanismus
The exact mechanism of action of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid is not fully understood. However, it is believed to work by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters such as glutamate and substance P. This leads to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
Biochemische Und Physiologische Effekte
Gabapentin has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. Gabapentin has also been shown to reduce the release of glutamate, an excitatory neurotransmitter, in the brain. Additionally, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid has been shown to reduce the release of substance P, a neuropeptide involved in pain transmission.
Vorteile Und Einschränkungen Für Laborexperimente
Gabapentin has several advantages for use in laboratory experiments. It has a well-established safety profile and is widely available. It is also relatively inexpensive compared to other medications used in laboratory experiments. However, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid has some limitations. It has a short half-life, which means that it must be administered frequently to maintain therapeutic levels. Additionally, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid can cause sedation and dizziness, which can interfere with experimental results.
Zukünftige Richtungen
There are several future directions for research on Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid. One area of research is the development of more potent and selective α2δ ligands, which could lead to the development of more effective medications for the treatment of neurological and psychiatric disorders. Another area of research is the investigation of the role of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in the modulation of neuroinflammation, which is believed to play a role in the pathophysiology of several neurological disorders. Finally, the use of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in combination with other medications for the treatment of neurological and psychiatric disorders is an area of research that warrants further investigation.
Conclusion
In conclusion, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid is a medication that has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It is synthesized through a multistep process that involves the reaction of 4-methylbenzoyl chloride with cyclohexylamine to form 4-methylphenylacetylaminocyclohexane-1-carboxylic acid. Gabapentin works by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters such as glutamate and substance P. Gabapentin has several advantages for use in laboratory experiments, but it also has some limitations. There are several future directions for research on Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid, including the development of more potent and selective α2δ ligands, investigation of the role of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in the modulation of neuroinflammation, and the use of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in combination with other medications for the treatment of neurological and psychiatric disorders.
Synthesemethoden
Gabapentin is synthesized through a multistep process that involves the reaction of 4-methylbenzoyl chloride with cyclohexylamine to form 4-methylphenylacetylaminocyclohexane-1-carboxylic acid. This compound is then treated with hydroxylamine to form the hydroxamic acid, which is subsequently hydrolyzed with sodium hydroxide to form Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid.
Wissenschaftliche Forschungsanwendungen
Gabapentin has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin has also been studied for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol dependence.
Eigenschaften
CAS-Nummer |
110599-19-4 |
|---|---|
Produktname |
Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid |
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
2-hydroxy-2-[[2-(4-methylphenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-7-2-4-8(5-3-7)6-9(13)12-10(14)11(15)16/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16) |
InChI-Schlüssel |
WGDDJHCUSJPJSS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C(=O)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C(=O)O)O |
Synonyme |
Acetic acid, hydroxy[[(4-methylphenyl)acetyl]amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)







![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)



